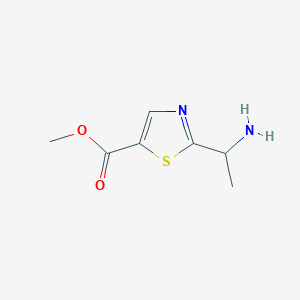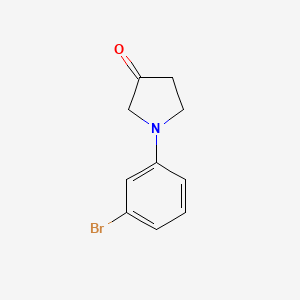![molecular formula C10H13N3O2 B3212156 2-[1-(3-aminophenyl)-N-methylformamido]acetamide CAS No. 1096822-46-6](/img/structure/B3212156.png)
2-[1-(3-aminophenyl)-N-methylformamido]acetamide
Descripción general
Descripción
“2-[1-(3-aminophenyl)-N-methylformamido]acetamide” is a chemical compound with the molecular formula C10H13N3O2 . It is a research chemical and its structure includes a benzamide group .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzamide group . The InChI code for this compound is 1S/C10H13N3O2/c1-13(6-9(12)14)10(15)7-3-2-4-8(11)5-7/h2-5H,6,11H2,1H3,(H2,12,14) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 207.23 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
1. Anticonvulsant Activity
- Research Findings: Compounds structurally related to 2-[1-(3-aminophenyl)-N-methylformamido]acetamide, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have demonstrated potential as anticonvulsants. These compounds, owing to their structural features, are likely to contribute to anticonvulsant activities (Camerman et al., 2005).
2. Structural Analysis and Molecular Properties
- Research Findings: Computational studies have been conducted to understand the molecular structures and physical properties of related compounds like acetamide and N-methylformamide. This includes analysis of dipole moments, polarizabilities, ionization energies, and absorption spectra, which are critical for understanding the fundamental properties of these molecules (Chong, 2017).
3. Synthesis and Molecular Structure Studies
- Research Findings: Investigations into the synthesis and structure of related compounds, such as N-methylformamide, provide insights into their molecular configuration, which is essential for applications in various fields like material science and pharmaceuticals (Kitano & Kuchitsu, 1973).
4. Antimalarial Drug Synthesis
- Research Findings: Derivatives of related compounds have been explored for the synthesis of antimalarial drugs. This includes the study of various synthetic pathways and the biological activity of these compounds (Reddy, Reddy, & Dubey, 2014).
5. Analysis of Electronic States
- Research Findings: Multireference configuration interaction calculations have been performed on compounds like N-methylformamide to understand their electronic excited states. This is crucial for applications in fields such as photochemistry and molecular electronics (Hirst, Hirst, & Brooks, 1997).
Propiedades
IUPAC Name |
3-amino-N-(2-amino-2-oxoethyl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-13(6-9(12)14)10(15)7-3-2-4-8(11)5-7/h2-5H,6,11H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGQBNGUMBQEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-[(2-{3-[(2-furylmethyl)amino]-3-oxopropyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B3212076.png)
![N-cyclohexyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3212083.png)



![Methyl[1-(1-methylpiperidin-4-yl)ethyl]amine](/img/structure/B3212130.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212137.png)





